![molecular formula C20H15NO3 B2705414 6-hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one CAS No. 866138-19-4](/img/structure/B2705414.png)

6-hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

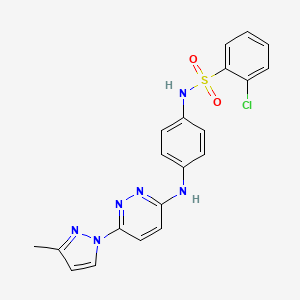

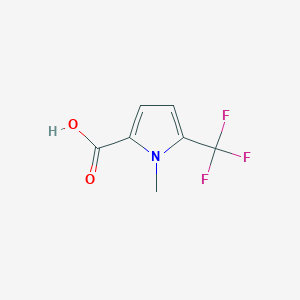

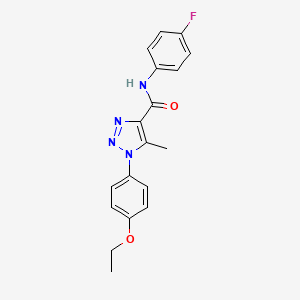

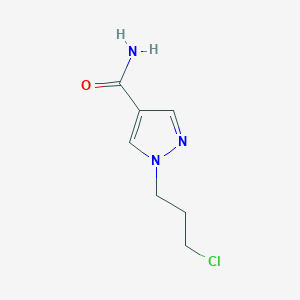

6-Hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one is a chemical compound with the molecular formula C16H13NO3 . It has an average mass of 267.279 Da and a monoisotopic mass of 267.089539 Da . This compound is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C16H13NO3 . The 1H-NMR Spectrum corresponds to the assigned structure .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

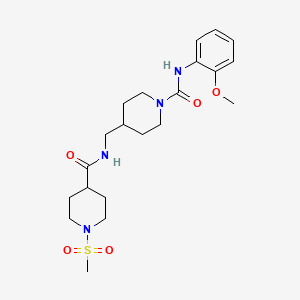

A method for synthesizing 2-aminochromene derivatives, including structures similar to the compound of interest, has been demonstrated. These derivatives were synthesized from arylaldehyde, malononitrile or ethyl cyanoacetate, and 8-hydroxyquinoline, catalyzed by KF/Al2O3 in ethyl alcohol, highlighting a versatile approach to accessing chromene-based compounds (Xiang-Shan Wang, D. Shi, S. Tu, 2010).

Another study presented a green, catalyst-free, and solvent-free method for synthesizing functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones. This process emphasizes the environmental benefits and efficiency of microwave irradiation in organic synthesis, potentially applicable to the target compound (Manoj Kumar, Tanpreet Kaur, V. Gupta, Anuj Sharma, 2015).

Biological Activities and Applications

Research has shown the synthesis of chromeno[4,3‐b]benzo[f]quinolin‐6‐one derivatives through reactions in aqueous media, demonstrating the potential for creating biologically relevant molecules with this core structure. Water as a green solvent underscores the push towards more sustainable chemical syntheses (Xiang-Shan Wang, Mei-Mei Zhang, Zhao‐sen Zeng, D. Shi, S. Tu, 2006).

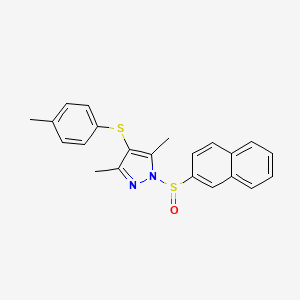

A study exploring the inhibitory activity of benzo[h]quinoline and benzo[h]chromene derivatives against human glioblastoma cells indicated that certain chromene derivatives could offer significant cytotoxic effects. This suggests the potential application of the compound in cancer research or therapy (M. Haiba, E. S. Al-Abdullah, H. Ghabbour, S. Riyadh, R. Abdel-Kader, 2016).

The synthesis and evaluation of chromeno[4,3-b]quinolin-6-ones as potential anti-cancer agents were also reported. This study utilized ultrasound and a catalyst-free approach to create the compounds, which were then assessed for their anti-proliferative properties against cancer cell lines. It highlighted the therapeutic possibilities of such structures in oncology (Naveen Mulakayala, D. Rambabu, M. Raja, C. M., C. Kumar, Arunasree M. Kalle, G. Rama Krishna, C. Malla Reddy, M. B. Basaveswara Rao, M. Pal, 2012).

Propiedades

IUPAC Name |

12-hydroxy-13-oxa-3-azapentacyclo[12.8.0.02,11.04,9.015,20]docosa-1(14),2,4(9),10,15,17,19,21-octaen-8-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO3/c22-17-7-3-6-16-14(17)10-15-18(21-16)13-9-8-11-4-1-2-5-12(11)19(13)24-20(15)23/h1-2,4-5,8-10,20,23H,3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUYABJCNMAGBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C3C(OC4=C(C3=N2)C=CC5=CC=CC=C54)O)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylidene-8-(3,3,3-trifluoropropylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2705334.png)

![Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride](/img/structure/B2705336.png)

![5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2705342.png)